molecular formula C5H4FN5 B1602024 6-fluoro-7H-purin-2-amine CAS No. 34798-94-2

6-fluoro-7H-purin-2-amine

Cat. No. B1602024
CAS RN: 34798-94-2
M. Wt: 153.12 g/mol
InChI Key: UEPHHWZTSMVBMM-UHFFFAOYSA-N
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Description

“6-fluoro-7H-purin-2-amine” is a fluorinated purine. The presence of a single fluoro group at the 2-position of a purine can confer advantageous changes to physicochemical, metabolic and biological properties . It has a molecular formula of C5H4FN5 .


Synthesis Analysis

The synthesis of fluorinated purines, including “6-fluoro-7H-purin-2-amine”, often involves the Balz-Schiemann reaction of the corresponding 2-aminopurine starting materials by diazotization-fluorodediazoniation in aqueous fluoroboric acid . Yields can be improved when the purine N-9 is protected .


Molecular Structure Analysis

The molecular structure of “6-fluoro-7H-purin-2-amine” consists of a purine core with a fluoro group at the 2-position and an amino group at the 6-position .


Chemical Reactions Analysis

Fluorinated purines, including “6-fluoro-7H-purin-2-amine”, are useful as synthetic intermediates for medicinal chemistry and reagents for chemical biology studies . They undergo a range of nucleophilic displacements .


Physical And Chemical Properties Analysis

“6-fluoro-7H-purin-2-amine” has a molecular weight of 153.12 . More detailed physical and chemical properties were not found in the retrieved papers.

Mechanism of Action

While the specific mechanism of action for “6-fluoro-7H-purin-2-amine” is not mentioned in the retrieved papers, fluorinated purines in general exhibit a diverse range of biological activities .

Future Directions

The future directions for “6-fluoro-7H-purin-2-amine” and other fluorinated purines likely involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more efficient synthesis methods may also be a focus .

properties

IUPAC Name

6-fluoro-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPHHWZTSMVBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564595
Record name 6-Fluoro-7H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-7H-purin-2-amine

CAS RN

34798-94-2
Record name 6-Fluoro-7H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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